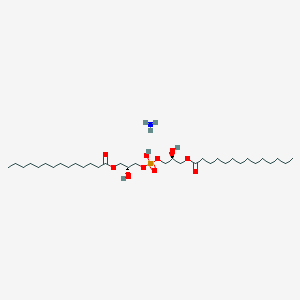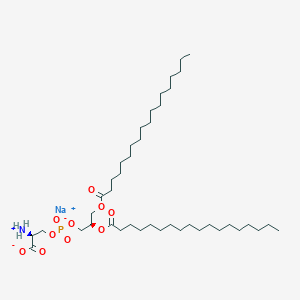
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt
Übersicht
Beschreibung
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt is a synthetic phospholipid compound. It is commonly used in biochemical and biophysical research due to its unique properties. This compound is a derivative of phosphatidylserine, a crucial component of cell membranes, and plays a significant role in cellular processes.
Wirkmechanismus
Target of Action
It’s known that this compound is a type of phospholipid , which are major components of all cell membranes and play crucial roles in cellular functions.
Mode of Action
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt, as a phospholipid, is commonly used as a component of liposome formulations and drug delivery systems . It has unique chemical properties that make it an effective tool for encapsulating drugs and delivering them to specific targets in the body . It acts as a stabilizer and emulsifier, which can improve the solubility and bioavailability of drugs .
Pharmacokinetics
As a component of liposome formulations, it can enhance the bioavailability of encapsulated drugs by improving their solubility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in a study of phase transitions in cholesterol-phospholipid mixtures, cholesterol was found to be much less miscible with DSPS in the gel phase than the liquid crystal phase . This suggests that the lipid environment can impact the behavior of this phospholipid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt is synthesized through a multi-step chemical process. The synthesis typically involves the esterification of glycerol with stearic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphoric acid. The final step involves the addition of L-serine and sodium ions to form the sodium salt of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized phospholipids.
Reduction: Reduced phospholipids.
Substitution: Substituted phospholipid derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Plays a role in cell signaling and apoptosis research.
Medicine: Investigated for its potential in drug delivery systems and as a component of liposomal formulations.
Vergleich Mit ähnlichen Verbindungen
- 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt
- 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine sodium salt
- 1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine sodium salt
Comparison: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt is unique due to its stearic acid tails, which confer specific biophysical properties such as higher melting temperature and stability compared to its counterparts with shorter or unsaturated fatty acid chains .
Eigenschaften
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/t38-,39+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRBMGBLPUBGJL-MBAWARMDSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NNaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677076 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321595-13-5 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


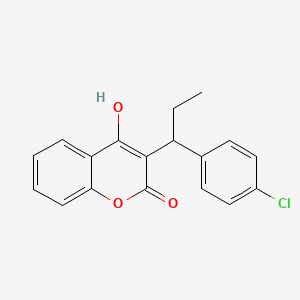

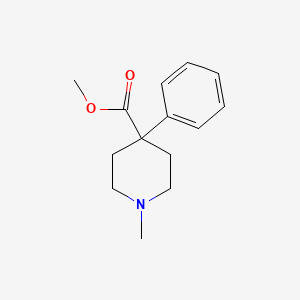
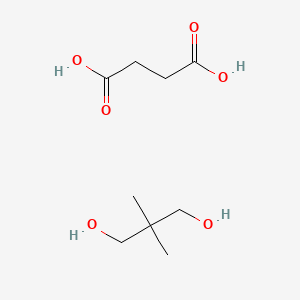
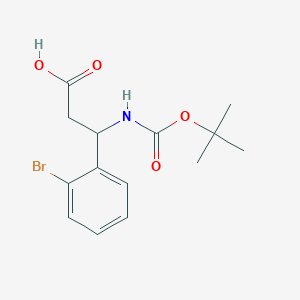
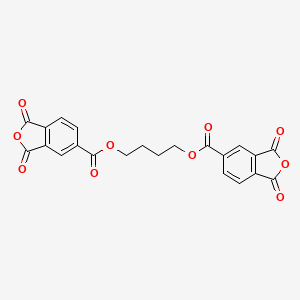
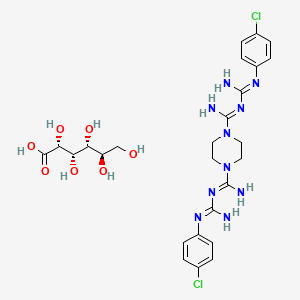
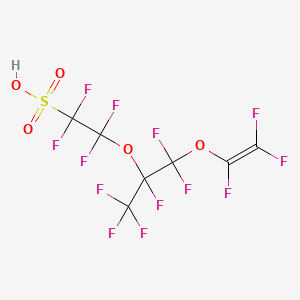
![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)
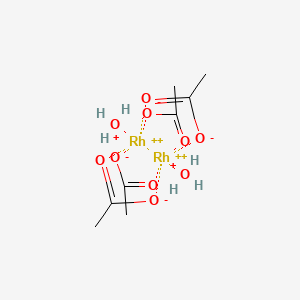
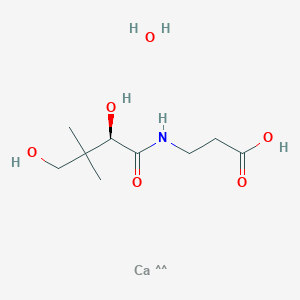
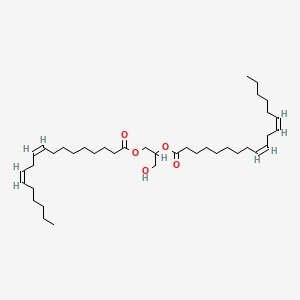
![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
